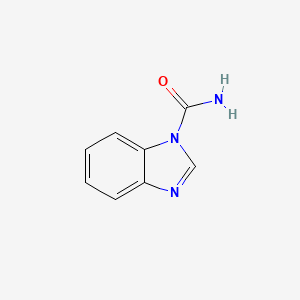

1H-Benzimidazole-1-carboxamide

Vue d'ensemble

Description

1H-Benzimidazole-1-carboxamide is a heterocyclic organic compound that features a benzimidazole ring fused with a carboxamide group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-1-carboxamide can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . Another method includes the reaction of o-phenylenediamine with carbondisulphide in an alkaline alcoholic solution . Additionally, reactions with aromatic or aliphatic aldehydes can also yield benzimidazole derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are crucial factors in the industrial synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Benzimidazole-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.

Substitution: Nucleophilic substitution reactions are common, where the benzimidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Applications De Recherche Scientifique

1H-Benzimidazole-1-carboxamide and its derivatives have a wide range of applications, mainly in the pharmaceutical field, due to their diverse biological activities . These compounds have shown potential as anticancer therapeutics, anti-inflammatory agents, antivirals, and more . The core structure of benzimidazole offers minimal toxicity, making it a valuable scaffold for drug development .

Scientific Research Applications

Anticancer Agents: Benzimidazole derivatives have gained attention as anticancer agents because of their diverse biological activities . Their ability to target specific molecules makes them suitable for personalized therapeutic approaches in precision medicine .

Antimicrobial Properties: Benzimidazole derivatives exhibit antimicrobial, antibacterial, and antifungal activities . They have demonstrated activity against various strains, including Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus . Some compounds also show moderate activity against Candida albicans and Aspergillus niger .

Anti-inflammatory and Analgesic Agents: Benzimidazole-based compounds are effective as anti-inflammatory and analgesic agents because they inhibit cyclooxygenases (COXs) . Many derivatives have demonstrated significant anti-inflammatory effects compared to standard drugs like diclofenac .

Antiviral Activity: Benzimidazole derivatives have been tested against various viral strains, including HIV, hepatitis B and C virus (HBV and HCV), enteroviruses, respiratory syncytial virus (RSV), human cytomegalovirus (HCMV), bovine viral diarrhea virus (BVDV), and herpes simplex virus-1 (HSV-1) . Several compounds have shown notable antiviral activity against HIV-1 and HCV .

Other Therapeutic Applications: Beyond the above, benzimidazole derivatives have shown promise as anti-tuberculosis, anti-ulcer, anti-diabetic, anti-convulsant, anti-hypertensive, and anti-malarial agents . They are also used as proton pump inhibitors and antihistaminic agents .

Case Studies

Antiproliferative Activity: Compound 2g , a H-benzimidazole derivative, exhibited the best antiproliferative activity against the MDA-MB-231 cell line and displayed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus .

HIV-1 Inhibition: Certain substituted benzimidazole derivatives have shown notable antiviral activity against laboratory-adapted strains of HIV-1 and primary isolates . For example, compounds 97–98 demonstrated activity against HIV-1 IIIB and HIV-1 Ada5 strains .

HCV Inhibition: A series of 4-substituted pyrrolidine-containing bis-benzimidazole analogs (107–109 ) were synthesized and evaluated for their HCV non-structural 5A (NS5A) inhibitory effect . These compounds showed balanced potency against Genotype 1a (G1a) and Genotype 1b (G1b) .

Cyclooxygenase Inhibition: Compounds 136–137 , a series of 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives, showed remarkable in vitro cyclooxygenase inhibition and significant reduction of edema volume compared to diclofenac .

Data Table of Biological Activities

Other Benzimidazole Applications

Mécanisme D'action

The mechanism of action of 1H-Benzimidazole-1-carboxamide involves its interaction with various molecular targets and pathways. For instance, benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and inhibiting cell division . This mechanism is particularly relevant in their antiparasitic and anticancer activities .

Comparaison Avec Des Composés Similaires

Thiabendazole: A benzimidazole derivative used as an anthelmintic agent.

Omeprazole: A proton pump inhibitor containing a benzimidazole ring, used to treat gastric ulcers.

Uniqueness: 1H-Benzimidazole-1-carboxamide stands out due to its unique combination of a benzimidazole ring and a carboxamide group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Activité Biologique

1H-Benzimidazole-1-carboxamide is a significant compound within the benzimidazole family, known for its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antimicrobial, antiviral, and antiparasitic activities, supported by case studies and research findings.

Overview of this compound

This compound features a benzimidazole ring fused with a carboxamide group. It serves as a building block for synthesizing more complex molecules and has been extensively studied for its potential therapeutic applications. The compound exhibits a wide range of biological activities, making it a valuable tool in biological research and medicine .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Microtubule Disruption : Benzimidazole derivatives are known to bind to tubulin proteins, disrupting microtubule assembly and inhibiting cell division. This mechanism is crucial in their anticancer effects .

- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of enzymes involved in critical cellular processes, contributing to their antimicrobial and antiparasitic effects .

Anticancer Activity

Research indicates that this compound and its derivatives exhibit significant anticancer properties:

- A study found that compound 2g demonstrated the best antiproliferative activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 16.38 μM. It also showed substantial inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 4 μg/mL .

- Another investigation synthesized twelve new derivatives that showed IC50 values in the nanomolar range against several cancer cell lines, outperforming traditional chemotherapeutic agents like metronidazole .

Antimicrobial Activity

The antimicrobial effects of this compound have been well-documented:

- Compounds derived from benzimidazoles were tested against Gram-positive and Gram-negative bacteria. For example, compound 46 emerged as one of the most potent antibacterial agents compared to standard cefadroxil .

- The antifungal activity was notable as well, with some derivatives showing better efficacy than fluconazole against strains such as Aspergillus niger and Candida albicans .

Antiparasitic Activity

The antiparasitic properties of this compound have also been highlighted in various studies:

- A series of methylthio-substituted derivatives showed promising results against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis, with IC50 values indicating higher activity than conventional treatments .

Case Study 1: Anticancer Efficacy

A study focusing on the structure-activity relationship (SAR) of benzimidazole derivatives revealed that modifications at specific positions significantly enhanced anticancer potency. For instance, compounds with alkyl substituents at position N-1 exhibited a linear increase in anticancer effects, emphasizing the importance of molecular structure in therapeutic efficacy .

Case Study 2: Antimicrobial Screening

In another study, the antimicrobial activity of various benzimidazole derivatives was assessed using standard disk diffusion methods. The results indicated that certain compounds had MIC values lower than traditional antibiotics, suggesting their potential as alternative treatments for resistant bacterial infections .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

benzimidazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8(12)11-5-10-6-3-1-2-4-7(6)11/h1-5H,(H2,9,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRIIAYLOPWOHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598092 | |

| Record name | 1H-Benzimidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42754-40-5 | |

| Record name | 1H-Benzimidazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.